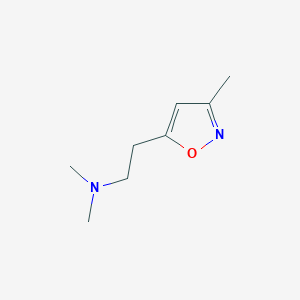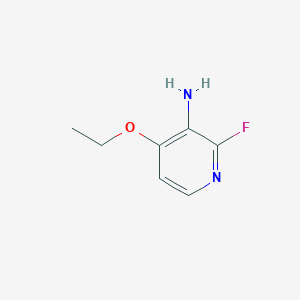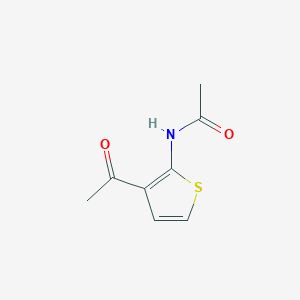
N-(3-acetyl-2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-thienyl)acetamide, commonly known as ATA, is a synthetic compound that has gained significant attention in the field of scientific research. ATA has been extensively studied for its potential therapeutic properties and has shown promising results in various biological systems.
Mécanisme D'action
The mechanism of action of ATA is not fully understood. However, it is believed that ATA exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. ATA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Effets Biochimiques Et Physiologiques
ATA has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). ATA has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Moreover, ATA has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
ATA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ATA is also relatively inexpensive and readily available. However, ATA has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. Moreover, ATA may have off-target effects that could interfere with the interpretation of results.
Orientations Futures
There are several future directions for the study of ATA. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications. Moreover, the development of new analogs of ATA with improved efficacy and selectivity could lead to the discovery of novel therapeutic agents. Additionally, the use of ATA in combination with other drugs or therapies could enhance its therapeutic effects. Finally, the development of new methods for the delivery of ATA could improve its bioavailability and efficacy.
In conclusion, ATA is a synthetic compound that has shown promising results in various biological systems. Its potential therapeutic properties have been extensively studied, and it has been found to possess anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial activities. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications. However, the development of new analogs of ATA and the use of ATA in combination with other drugs or therapies could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
ATA can be synthesized by reacting 2-acetylthiophene with acetic anhydride in the presence of a catalyst. The product obtained is N-(3-acetyl-2-thienyl)acetamide, which can be further purified by recrystallization.
Applications De Recherche Scientifique
ATA has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. ATA has also been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Moreover, ATA has been found to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.
Propriétés
Numéro CAS |
175966-93-5 |
|---|---|
Nom du produit |
N-(3-acetyl-2-thienyl)acetamide |
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
N-(3-acetylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
CPFQMVYLPJPHSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
SMILES canonique |
CC(=O)C1=C(SC=C1)NC(=O)C |
Synonymes |
Acetamide, N-(3-acetyl-2-thienyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



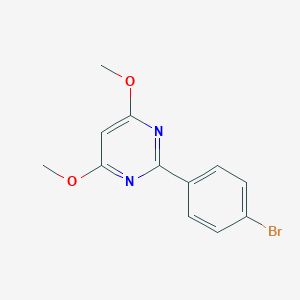
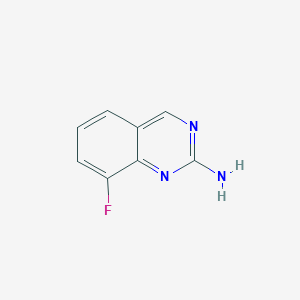
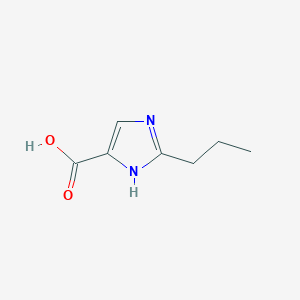
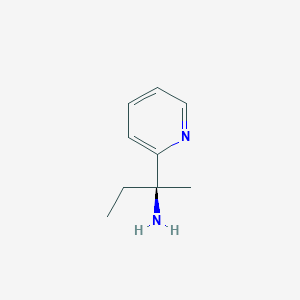
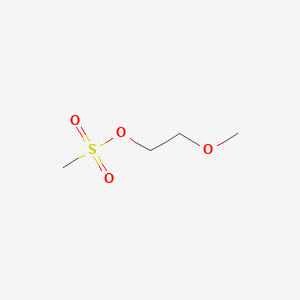
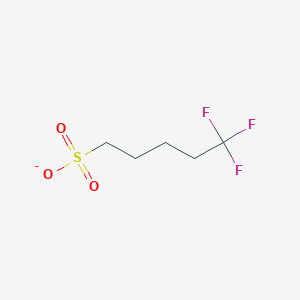
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

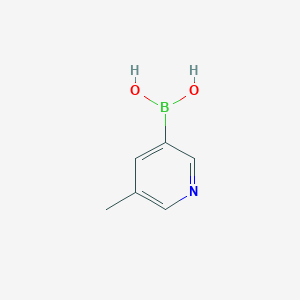
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)


